molecular formula C18H20N2O7S B2875299 N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-93-7

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2875299
CAS No.: 941967-93-7
M. Wt: 408.43
InChI Key: AEPXELAFHZRPNX-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone substituted with a 4-methoxy-2-nitrophenyl group and a 4-methoxyphenyl sulfonyl moiety. Its structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-26-13-5-8-15(9-6-13)28(24,25)11-3-4-18(21)19-16-10-7-14(27-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPXELAFHZRPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups including:

  • Methoxy groups : Contributing to lipophilicity and potential interactions with biological membranes.
  • Nitro group : Implicated in various biological activities, including enzyme inhibition.
  • Sulfonamide moiety : Known for its pharmacological significance, particularly in antibacterial and anti-inflammatory contexts.

The molecular formula is C17H20N2O5S, with a molecular weight of approximately 368.42 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Cell Signaling Modulation : Its structural features suggest potential interactions with receptors that could influence cell signaling cascades.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antibacterial Activity : Similar compounds have demonstrated moderate to strong activity against various bacterial strains, indicating potential for further exploration in antimicrobial applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
AntibacterialModerate activity against Salmonella
Enzyme InhibitionStrong AChE and urease inhibition

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value in the micromolar range, suggesting effective inhibition of cell growth.
  • Mechanism : Flow cytometry analysis revealed that treated cells showed increased apoptosis markers compared to controls.

Comparison with Similar Compounds

Sch225336 (Bis-Sulfone Cannabinoid Inverse Agonist)

Structure : Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) shares the 4-methoxyphenyl sulfonyl group and a nitro-like electron-withdrawing sulfonyl substituent.
Key Differences :

  • Sch225336 contains two sulfonyl groups on adjacent phenyl rings, enhancing its rigidity and receptor-binding selectivity as a CB2 inverse agonist.
  • The target compound lacks the ethyl-methanesulfonamide side chain critical for Sch225336’s cannabinoid receptor affinity. Implications: The bis-sulfone architecture in Sch225336 improves metabolic stability and target specificity compared to mono-sulfonamides like the target compound .

4-Bromo-N-(4-Methoxy-2-nitrophenyl)-benzamide (4MNB)

Structure : 4MNB features a benzamide core with a 4-methoxy-2-nitrophenyl group, analogous to the target compound’s nitro-methoxy substitution.
Key Differences :

  • Crystallography: 4MNB’s crystal structure (Acta Crystallographica data) reveals planar geometry due to aromatic stacking, while the butanamide in the target compound may adopt non-planar conformations, affecting solubility .

N-(4-Methoxyphenyl)benzenesulfonamide

Structure : A simpler sulfonamide with a single 4-methoxyphenyl group attached to a benzenesulfonamide core.
Key Differences :

  • Bioactivity : This compound exhibits antimicrobial and antitumor properties, attributed to the sulfonamide moiety’s ability to inhibit carbonic anhydrases. The target compound’s nitro group may enhance reactivity but reduce metabolic stability compared to this analog.
  • Substituent Effects : The absence of a nitro group in N-(4-methoxyphenyl)benzenesulfonamide simplifies synthesis but limits electronic diversity for target engagement .

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Structure : Features dual sulfonyl groups on nitrogen and a formylphenyl substituent.
Key Differences :

  • Dual Sulfonyl Groups : This compound’s bis-sulfonyl architecture enhances hydrogen-bonding capacity (C–H⋯O interactions), forming stable dimers. The target compound’s single sulfonyl group may reduce crystal lattice stability but improve solubility.
  • Pharmacology: Bis-sulfonamides are noted for carbohydrate-hydrolyzing enzyme inhibition and antitumor activity, suggesting that the target compound’s butanamide chain could be optimized for similar applications .

Structural and Functional Data Table

Compound Name Molecular Features Key Properties/Bioactivity Reference
Target Compound Butanamide, 4-methoxy-2-nitrophenyl, sulfonyl Hypothetical enzyme inhibition N/A
Sch225336 Bis-sulfone, methanesulfonamide side chain CB2 inverse agonist, high selectivity
4MNB Benzamide, bromo substituent Crystalline stability, planar stacking
N-(4-Methoxyphenyl)benzenesulfonamide Single sulfonyl, no nitro group Antimicrobial, antitumor
Bis-sulfonyl benzenesulfonamide derivative Dual sulfonyl groups, formylphenyl Enzyme inhibition, antitumor

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